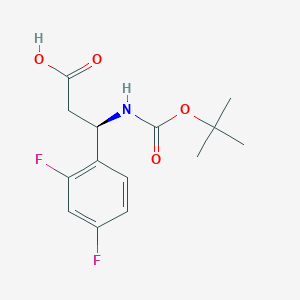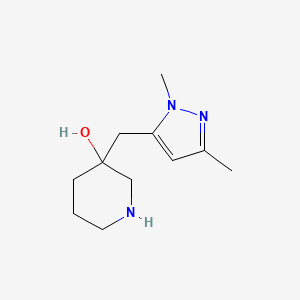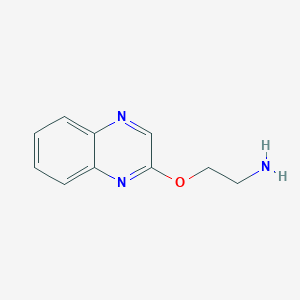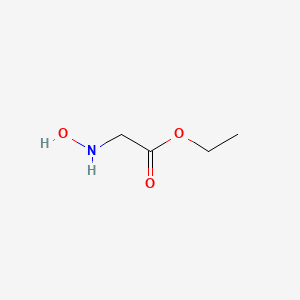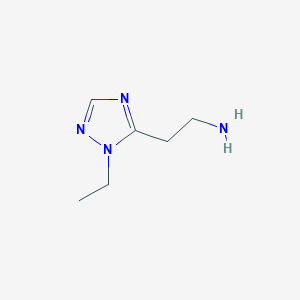
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C6H12N4 It belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or distillation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The triazole ring can participate in substitution reactions, where one or more atoms are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Aplicaciones Científicas De Investigación
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar structure with an additional ethyl group.
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine: Contains a propyl group instead of an ethyl group.
(1S)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride: Features a methyl group and is in the dihydrochloride form.
Uniqueness
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C6H12N4 |
|---|---|
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
2-(2-ethyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-2-10-6(3-4-7)8-5-9-10/h5H,2-4,7H2,1H3 |
Clave InChI |
WYYNRSDBCWUPAV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)
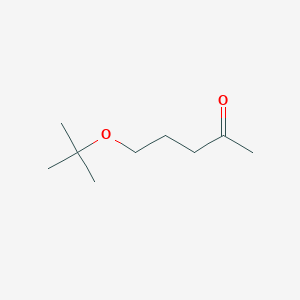
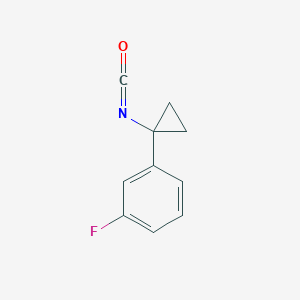
![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)


